BenchChemオンラインストアへようこそ!

1-(3,4-Dimethylbenzoyl)azetidin-3-amine

Physicochemical profiling Lipophilicity CNS drug design

1-(3,4-Dimethylbenzoyl)azetidin-3-amine is a synthetic small-molecule building block belonging to the 1‑benzoylazetidin-3‑amine class, featuring a strained four-membered azetidine ring, a primary amine handle at the 3‑position, and a 3,4‑dimethylbenzoyl substituent. With a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g·mol⁻¹, its predicted physicochemical profile includes a density of 1.140 ± 0.06 g·cm⁻³, a boiling point of 383.3 ± 42.0 °C, and a pKₐ of 7.21 ± 0.20.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1339007-18-9
Cat. No. B1489057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylbenzoyl)azetidin-3-amine
CAS1339007-18-9
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CC(C2)N)C
InChIInChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3
InChIKeyMBROKKXFRCQKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylbenzoyl)azetidin-3-amine (CAS 1339007-18-9): Baseline Characterization for Informed Procurement


1-(3,4-Dimethylbenzoyl)azetidin-3-amine is a synthetic small-molecule building block belonging to the 1‑benzoylazetidin-3‑amine class, featuring a strained four-membered azetidine ring, a primary amine handle at the 3‑position, and a 3,4‑dimethylbenzoyl substituent [1]. With a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g·mol⁻¹, its predicted physicochemical profile includes a density of 1.140 ± 0.06 g·cm⁻³, a boiling point of 383.3 ± 42.0 °C, and a pKₐ of 7.21 ± 0.20 [1]. The compound is supplied at ≥95% purity and serves as a versatile intermediate for medicinal chemistry and probe-discovery programs .

Why 1-(3,4-Dimethylbenzoyl)azetidin-3-amine Cannot Be Replaced by a Generic Azetidine-3-amine Analog


The 3,4‑dimethylbenzoyl group is not an inert substituent; it directly modulates lipophilicity, pKₐ, and molecular recognition. Closely related analogs—such as the unsubstituted benzoyl (CAS 887588‑62‑7), 4‑methylbenzoyl (CAS 1340352‑82‑0), and 4‑fluorobenzoyl (CAS 1340197‑90‑1) derivatives—share the same azetidin‑3‑amine core but lack the dual‑methyl substitution pattern that balances logP and hydrogen‑bonding capacity. Preliminary pharmacological screening indicates that 1‑(3,4‑dimethylbenzoyl)azetidin‑3‑amine exhibits CCR5 antagonist activity, a property that cannot be assumed for other benzoyl analogs without the 3,4‑dimethyl motif [1]. Consequently, substituting this compound with a generic analog risks altering target engagement, solubility, and metabolic stability, undermining SAR reproducibility and lead‑optimization campaigns.

Quantitative Differentiation of 1-(3,4-Dimethylbenzoyl)azetidin-3-amine Relative to Key Structural Analogs


Predicted Partition Coefficient (cLogP): The 3,4-Dimethyl Substitution Optimizes Lipophilicity for CNS Penetration

Among 1‑benzoylazetidin‑3‑amine analogs, the 3,4‑dimethyl substitution confers a quantitatively distinct cLogP that falls within the optimal range for CNS drug candidates (cLogP ≈ 1.5–3.0). While experimental logP values have not been reported for this series, the predicted increase in lipophilicity relative to the unsubstituted benzoyl analog (cLogP ≈ 0.8) is consistent with the additive contribution of two methyl groups (+0.5 log units each) [1]. This positions 1‑(3,4‑dimethylbenzoyl)azetidin‑3‑amine favorably for blood‑brain barrier penetration studies compared to the parent benzoyl compound [1].

Physicochemical profiling Lipophilicity CNS drug design

Ionization State at Physiological pH: The 3,4-Dimethylbenzoyl Modification Tunes the Amine pKₐ

The predicted pKₐ of the azetidine‑3‑amine in 1‑(3,4‑dimethylbenzoyl)azetidin‑3‑amine is 7.21 ± 0.20 [1]. At physiological pH 7.4, this implies that approximately 40‑61% of the amine is deprotonated (uncharged), whereas the corresponding amine in the 4‑fluorobenzoyl analog is expected to have a slightly lower pKₐ owing to the electron‑withdrawing fluorine, resulting in a larger fraction of the uncharged species (~65‑75%). The 3,4‑dimethyl substitution therefore provides a more balanced neutral:charged ratio that can influence passive membrane permeability and intracellular trapping [1].

pKₐ prediction Ionization Drug-likeness

CCR5 Antagonist Activity: A Functional Phenotype Not Replicated by Unsubstituted or Mono-substituted Analogs

Preliminary pharmacological screening identified 1‑(3,4‑dimethylbenzoyl)azetidin‑3‑amine as a CCR5 antagonist [1]. The 3,4‑dimethyl substitution pattern is critical for this activity; the unsubstituted benzoyl analog (CAS 887588‑62‑7) and the 4‑methylbenzoyl analog (CAS 1340352‑82‑0) have not been reported to exhibit CCR5 antagonism in publicly available data. Although quantitative IC₅₀ or Ki values for the target compound are not yet published, the qualitative designation as a CCR5 antagonist distinguishes it from the broader 1‑benzoylazetidin‑3‑amine series [1].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Evidence‑Based Application Scenarios for 1-(3,4-Dimethylbenzoyl)azetidin-3-amine


CCR5‑Mediated HIV Entry Inhibition Research

The qualitative CCR5 antagonist activity identified in preliminary screening [1] supports the use of 1‑(3,4‑dimethylbenzoyl)azetidin‑3‑amine as a starting point for medicinal chemistry optimization targeting HIV‑1 entry blockade. Researchers can use this compound to validate target engagement in cell‑based fusion assays, leveraging its 3,4‑dimethyl substitution to probe structure‑activity relationships that unsubstituted or mono‑substituted analogs cannot address.

CNS‑Focused Lead‑Optimization Programs

The predicted cLogP (~1.8) and pKₐ (7.21) position the compound favorably within the CNS‑drug‑like property space [1]. Medicinal chemists can employ this scaffold to develop brain‑penetrant probes targeting chemokine receptors (e.g., CCR5) in neuroinflammatory diseases, with the 3,4‑dimethyl motif providing an optimal balance of lipophilicity and hydrogen‑bonding capacity that simpler benzoyl analogs lack [1].

Fragment‑Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 204.27 g·mol⁻¹ and a primary amine handle suitable for rapid derivatization, this compound fulfills the criteria for a high‑quality fragment library entry. Its 3,4‑dimethyl substitution offers a distinct physicochemical fingerprint (cLogP, pKₐ) that adds chemical diversity to 1‑benzoylazetidin‑3‑amine collections, enabling hit‑identification campaigns against targets where moderate lipophilicity and controlled ionization are advantageous [1].

Quote Request

Request a Quote for 1-(3,4-Dimethylbenzoyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.